REACTION_CXSMILES
|
[Na].[C:2]1([NH:8][NH2:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C/[C:11](=[CH:14]\[CH3:15])/[C:12]#[N:13].[CH2:16](O)C>>[NH2:13][C:12]1[CH2:11][CH:14]([CH2:15][CH3:16])[N:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C(/C#N)=C\C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
Water is added
|
Type
|
CUSTOM
|
Details
|
to give a gum which
|
Type
|
WAIT
|
Details
|
on standing for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
to give 1.6 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |